molecular formula C6H14O2 B1659640 2,3-Dimethylbutane-1,2-diol CAS No. 66553-15-9

2,3-Dimethylbutane-1,2-diol

Cat. No. B1659640
CAS RN: 66553-15-9
M. Wt: 118.17 g/mol
InChI Key: SQLSBTNINKQQPG-UHFFFAOYSA-N
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Description

2,3-Dimethylbutane-1,2-diol (abbreviated as 2,3-DMDB-1,2-diol) is a versatile diol compound derived from the reaction of 2,3-dimethylbutane and 1,2-diol. It is an important intermediate in the synthesis of various compounds and has a wide range of applications in the fields of medicine, chemical engineering, and biochemistry. In

Scientific Research Applications

Catalytic Applications and Reaction Mechanisms

  • Catalytic Cross-Dimerization: 2,3-Dimethylbuta-1,3-diene has been studied in reactions with styrene catalyzed by a ruthenium(0) complex, offering insights into linear cross-dimerization mechanisms. Kinetic and computational studies suggest the reaction proceeds via oxidative coupling, highlighting the role of 2,3-dimethylbutadienes in catalytic processes (Hirano et al., 2015).
  • Dehydrogenation of 2,3-Dimethylbutane: Research on bimetallic catalysts Pt-Sn/Li-Al2O3 demonstrates the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes, leveraging surface organometallic chemistry for catalyst stability and reaction selectivity (Rougé et al., 2019).

Polymerization Catalysts

  • Olefin Polymerization Catalysts: Nickel(II) and Palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, and 1,4-diaza-2,3-dimethylbutadiene ligands have been investigated for their role in the polymerization of ethene. This research elucidates the synthesis, structural characterization, and polymerization properties of these catalysts (Schmid et al., 2001).

Green Chemistry Applications

  • Telomerisation in Supercritical CO2: The selective telomerisation of 2,3-dimethylbuta-1,3-diene with mono- and polyalcohols in the presence of a heterogeneous palladium catalyst, using CO2 as a green solvent, demonstrates an environmentally friendly approach to synthesizing valuable chemical intermediates (Conceição et al., 2012).

Analytical and Kinetic Studies

  • Kinetics of Thermal Decomposition: The thermal decomposition kinetics of 2,3-epoxy-2,3-dimethylbutane have been computationally studied, offering insights into the energy profiles, kinetic rate constants, and branching ratios under atmospheric pressure and in the fall-off regime. This research provides a deeper understanding of the thermal stability and decomposition pathways of 2,3-dimethylbutane derivatives (Shiroudi & Zahedi, 2016).

properties

IUPAC Name

2,3-dimethylbutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(2)6(3,8)4-7/h5,7-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLSBTNINKQQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310266
Record name 2,3-Dimethyl-1,2-butanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66553-15-9
Record name 2,3-Dimethyl-1,2-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66553-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylbutane-1,2-diol
Source ChemIDplus
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Record name 1, 2,3-dimethyl-
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Record name 2,3-Dimethyl-1,2-butanediol
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Record name 2,3-dimethylbutane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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